An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure
An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divinyltetramethyldisilane [(CH₂=CH)(CH₃)₂Si]₂O, a prominent organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique chemical structure, characterized by two vinyl functional groups and a flexible disiloxane backbone, imparts desirable properties for applications in polymer chemistry, materials science, and as a ligand in organometallic catalysis. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and spectral characteristics of divinyltetramethyldisilane. Detailed experimental protocols for the synthesis of a platinum-divinyltetramethyldisilane complex and the mechanism of the Mizoroki-Heck reaction involving vinylsilanes are presented to illustrate its reactivity and utility.
Chemical Properties
Divinyltetramethyldisilane is a colorless to pale yellow liquid with a characteristic odor associated with siloxane compounds.[1] It exhibits good thermal stability and is soluble in many organic solvents, while being insoluble in water.[1] The presence of the vinyl groups makes it a reactive monomer and a versatile precursor in organic and organometallic synthesis.
Table 1: Physical and Chemical Properties of Divinyltetramethyldisilane
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈OSi₂ | [2][3] |
| Molecular Weight | 186.40 g/mol | [2][3] |
| Boiling Point | 139 °C (lit.) | [2][4] |
| Melting Point | -99 °C (lit.) | [2][4] |
| Density | 0.809 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.411 (lit.) | [2] |
| Flash Point | 21.7 °C (71.1 °F) - closed cup | [2] |
| CAS Number | 2627-95-4 | [2][3] |
Molecular Structure
The connectivity of the atoms can be represented by the following standard identifiers:
-
SMILES: C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C[2]
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InChI: 1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3[2]
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization and purity assessment of divinyltetramethyldisilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of divinyltetramethyldisilane is characterized by signals corresponding to the methyl and vinyl protons. The vinyl protons typically appear as a complex multiplet in the range of 5.7-6.2 ppm, while the methyl protons give a sharp singlet at approximately 0.1-0.2 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The vinyl carbons resonate in the olefinic region of the spectrum, while the methyl carbons appear at a much higher field.
Table 2: ¹³C NMR Chemical Shift Assignments
| Carbon Environment | Chemical Shift (ppm) |
| Vinyl (=CH₂) | ~132 |
| Vinyl (-CH=) | ~139 |
| Methyl (-CH₃) | ~0.5 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon atoms in divinyltetramethyldisilane is sensitive to the surrounding chemical environment.
Infrared (IR) Spectroscopy
The IR spectrum of divinyltetramethyldisilane displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands confirms the presence of the Si-O-Si linkage, Si-CH₃, and C=C bonds.
Table 3: Key IR Absorption Bands for Divinyltetramethyldisilane
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | =C-H stretch (vinyl) |
| ~2960 | C-H stretch (methyl) |
| ~1600 | C=C stretch (vinyl) |
| ~1410 | C-H bend (vinyl) |
| ~1260 | Si-CH₃ symmetric deformation |
| ~1060 | Si-O-Si asymmetric stretch |
| ~800 | Si-C stretch |
Experimental Protocols
Preparation of a Platinum-Divinyltetramethyldisilane Complex (Karstedt's Catalyst)
This protocol describes a general method for the preparation of a platinum-divinyltetramethyldisiloxane complex, a widely used hydrosilylation catalyst.
Materials:
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Chloroplatinic acid (H₂PtCl₆) or its metal salt
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1,3-Divinyltetramethyldisiloxane
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Basic inorganic metal salt (e.g., sodium bicarbonate)
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Ethanol (or other C₂-C₄ alcohol)
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Toluene or xylene
Procedure:
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In a reaction vessel, combine chloroplatinic acid or its salt, 1,3-divinyltetramethyldisiloxane, and the basic inorganic metal salt in an alcohol solvent.[5]
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Heat the mixture with stirring. The reaction progress can be monitored by the color change of the solution.[5]
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After the reaction is complete, add toluene or xylene to the mixture.[5]
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Distill off the alcohol solvent.[5]
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The resulting solution contains the platinum-divinyltetramethyldisiloxane complex catalyst in toluene or xylene.[5]
Workflow for Platinum Complex Synthesis
Caption: Synthesis of Platinum-Divinyltetramethyldisilane Complex.
Reaction Mechanisms
The Mizoroki-Heck Reaction
Divinyltetramethyldisilane can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The general mechanism involves the coupling of a vinyl or aryl halide with an alkene.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. CCCBDB Experimental Diatomic bond lengths [cccbdb.nist.gov]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0894804B1 - Process for the preparation of a platinum complex comprising composition on solid support - Google Patents [patents.google.com]
